molecular formula C12H13ClN4O2S2 B2679869 1-(2-Chlorobenzenesulfonyl)-4-(1,2,5-thiadiazol-3-yl)piperazine CAS No. 2097883-67-3

1-(2-Chlorobenzenesulfonyl)-4-(1,2,5-thiadiazol-3-yl)piperazine

Cat. No. B2679869
CAS RN: 2097883-67-3
M. Wt: 344.83
InChI Key: LWQAWDNAVOPFQH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(2-Chlorobenzenesulfonyl)-4-(1,2,5-thiadiazol-3-yl)piperazine (CBTP) is a chemical compound that has been studied for its potential applications in scientific research. It is a piperazine derivative that contains a thiadiazole ring and a chlorobenzenesulfonyl group. CBTP has been shown to have a variety of biochemical and physiological effects, making it a promising compound for further research.

Scientific Research Applications

Synthesis Methodologies and Chemical Properties

The synthesis of thiadiazole compounds, including those related to "1-(2-Chlorobenzenesulfonyl)-4-(1,2,5-thiadiazol-3-yl)piperazine," involves using aminothiourea and carbon disulfide as starting materials. These compounds have been characterized by various analytical techniques, demonstrating their potential in synthetic chemistry and applications in creating more complex molecules (Z. Xia, 2015).

Biological Activities and Applications

The thiadiazole and piperazine derivatives have shown significant biological activities, including antibacterial and antiviral properties. For instance, certain thiadiazole amide compounds containing piperazine have demonstrated inhibitory effects against Xanthomonas campestris pv. oryzae, highlighting their potential in agricultural applications to combat bacterial infections (Z. Xia, 2015). Furthermore, derivatives of this compound have shown high activities against Staphylococcus aureus and Staphylococcus epidermidis, suggesting their application in developing new antimicrobial agents (A. Foroumadi et al., 2007).

Potential Therapeutic Applications

Beyond their antimicrobial activities, thiadiazole derivatives, including piperazine-linked structures, have been investigated for their receptor affinity and potential as therapeutic agents. Amino acid derivatives related to the compound have been identified as potent agonists and antagonists at 5-HT1A receptors, indicating potential applications in treating neurological disorders (A. Sabb et al., 2001).

properties

IUPAC Name

3-[4-(2-chlorophenyl)sulfonylpiperazin-1-yl]-1,2,5-thiadiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13ClN4O2S2/c13-10-3-1-2-4-11(10)21(18,19)17-7-5-16(6-8-17)12-9-14-20-15-12/h1-4,9H,5-8H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LWQAWDNAVOPFQH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C2=NSN=C2)S(=O)(=O)C3=CC=CC=C3Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13ClN4O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

344.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(2-Chlorobenzenesulfonyl)-4-(1,2,5-thiadiazol-3-yl)piperazine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.